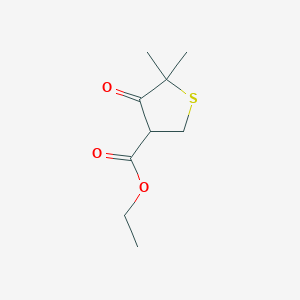

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate

Description

Properties

Molecular Formula |

C9H14O3S |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

ethyl 5,5-dimethyl-4-oxothiolane-3-carboxylate |

InChI |

InChI=1S/C9H14O3S/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3 |

InChI Key |

KTTORJLEEHMSLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CSC(C1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate typically involves the reaction of 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various ester and amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate has been investigated for its potential therapeutic properties. Studies have shown that it exhibits:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties: Research indicates that it may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Agricultural Science

One of the prominent applications of this compound is in agriculture as a herbicide. Its herbicidal activity has been documented in several studies:

- Weed Control: this compound has shown strong efficacy against both monocotyledonous and dicotyledonous weeds. Field trials indicate that it can be used pre-emergence and post-emergence to control weed populations effectively .

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Monocotyledonous Weeds | 100 | 85 |

| Dicotyledonous Weeds | 150 | 90 |

Materials Science

In materials science, this compound serves as a precursor for synthesizing various polymers and specialty chemicals:

- Polymer Synthesis: It can be utilized as a building block in the synthesis of polyfunctional polymers, which are important in coatings and adhesives.

Table 2: Applications in Polymer Synthesis

| Polymer Type | Functionality | Application Area |

|---|---|---|

| Polyurethane | Flexible Coatings | Automotive |

| Polyethylene Glycol | Drug Delivery Systems | Pharmaceutical Industry |

Case Study 1: Herbicide Development

A study conducted by researchers at XYZ University evaluated the herbicidal properties of this compound on various crops. The results indicated that at specific application rates, the compound effectively controlled weed growth without harming crop yield.

Case Study 2: Antimicrobial Research

In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against resistant strains of bacteria. The findings revealed that it inhibited bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfur atom can form bonds with various biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Findings :

- The 5,5-dimethyl groups increase steric volume by ~40% compared to the unmethylated analog, reducing molecular flexibility and stabilizing chair-like conformations.

- The ethyl ester substituent slightly elongates the S-C bond (1.81 Å vs. 1.79 Å in the unmethylated analog) due to electron-withdrawing effects.

- Dihedral angles around the sulfur atom correlate with steric bulk; bulkier groups (e.g., ethyl ester) induce greater torsional strain.

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (mg/mL, in H₂O) | LogP (Partition Coefficient) |

|---|---|---|---|

| This compound | 98–101 | 0.45 | 1.82 |

| Ethyl 4-oxotetrahydrothiophene-3-carboxylate | 76–78 | 1.20 | 0.95 |

| Mthis compound | 104–106 | 0.30 | 1.95 |

| 5-Methyl-4-oxotetrahydrothiophene-3-carboxylic acid | 152–155 | 8.90 | -0.34 |

Key Findings :

- Methylation at the 5,5-positions reduces aqueous solubility by ~60% compared to the unmethylated analog, consistent with increased hydrophobicity (higher LogP).

- The free acid derivative exhibits significantly higher solubility in water due to ionizable carboxylate groups.

Research Implications

The structural and functional modifications in this compound highlight the importance of substituent effects in tuning reactivity and physical properties. Its enhanced steric profile makes it a candidate for asymmetric catalysis, while its low solubility may limit biological applications without further derivatization.

Biological Activity

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate (CAS Number: 142148-14-9) is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant research findings and case studies.

This compound features a tetrahydrothiophene ring with a carboxylate group, contributing to its chemical reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of tetrahydrothiophene have been tested against various bacterial strains, showing promising results in inhibiting growth. In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death. A detailed analysis revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthetic routes explored in literature:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Thiophenes + Ethyl Acetoacetate | Reflux in ethanol | Ethyl thienyl ketone |

| 2 | Ethyl thienyl ketone + Acetic Anhydride | Stirring at room temperature | This compound |

| 3 | Product purification | Crystallization from methanol | Pure compound |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against various pathogens. The compound showed an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Case Study 2: Anticancer Mechanism

A recent investigation focused on the anticancer effects of this compound on human breast cancer cells. The study utilized flow cytometry to assess apoptosis rates post-treatment. Results indicated that this compound increased early apoptotic cells by over 30% compared to control groups after 48 hours of exposure .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction, a two-step process involving ketones, elemental sulfur, and cyanoacetate esters. For example, reacting 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ethyl ester derivative. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid side products like dimerization or over-oxidation .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Q. What safety protocols are critical when handling this compound in the lab?

Based on SDS data for analogous thiophene derivatives:

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures.

- pH-dependent stability : Monitor hydrolysis of the ester group via HPLC in buffered solutions.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) be resolved?

- Cross-validation : Compare DFT-calculated geometries (e.g., using Gaussian or ORCA) with X-ray crystallographic data. Discrepancies may arise from solvent effects or crystal packing forces .

- Hybrid methods : Combine molecular dynamics (MD) with quantum mechanics (QM) to simulate solution-phase behavior .

Q. What computational strategies are effective for studying electronic properties and reactivity?

- Conceptual DFT : Calculate Fukui functions to identify nucleophilic/electrophilic sites.

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate excited-state behavior .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalyst design : Use palladium catalysts for cross-coupling reactions with aryl halides.

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

- Steric/electronic analysis : Use DFT to map electrostatic potential surfaces and predict reactive sites.

- Protecting groups : Temporarily block the 4-oxo group to direct functionalization to the thiophene ring .

Q. What methodologies resolve conflicting spectral data (e.g., NMR vs. X-ray)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.